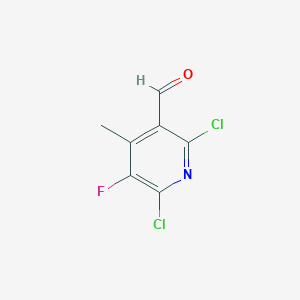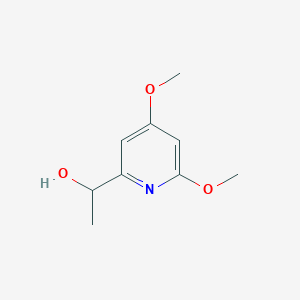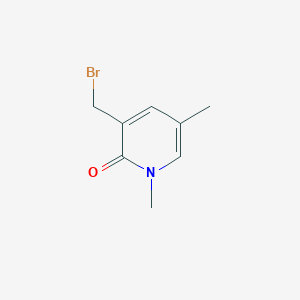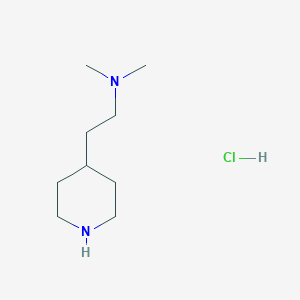
2,6-Dichloro-5-fluoro-4-methylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichloro-5-fluoro-4-methylnicotinaldehyde is an organic compound with the molecular formula C₇H₄Cl₂FNO It is a derivative of nicotinaldehyde, characterized by the presence of chlorine, fluorine, and methyl groups on the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-fluoro-4-methylnicotinaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of 4-methylnicotinaldehyde, followed by fluorination. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Fluorination: The fluorine atom can be introduced using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
化学反応の分析
Types of Reactions
2,6-Dichloro-5-fluoro-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 2,6-Dichloro-5-fluoro-4-methylnicotinic acid.
Reduction: 2,6-Dichloro-5-fluoro-4-methyl-1-nicotinol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,6-Dichloro-5-fluoro-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 2,6-Dichloro-5-fluoro-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The presence of chlorine and fluorine atoms may enhance its reactivity and specificity towards certain biological targets.
類似化合物との比較
Similar Compounds
- 2,6-Dichloro-4-methylnicotinaldehyde
- 2,6-Dichloro-5-fluoro-4-methylnicotinic acid
- 2,6-Dichloro-5-fluoro-3-pyridinecarbonitrile
Uniqueness
2,6-Dichloro-5-fluoro-4-methylnicotinaldehyde is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the nicotinaldehyde scaffold. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
分子式 |
C7H4Cl2FNO |
|---|---|
分子量 |
208.01 g/mol |
IUPAC名 |
2,6-dichloro-5-fluoro-4-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C7H4Cl2FNO/c1-3-4(2-12)6(8)11-7(9)5(3)10/h2H,1H3 |
InChIキー |
QQIIFJPZBQPNIL-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=C1F)Cl)Cl)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13672484.png)








![7-Nitrospiro[isochromane-3,4'-piperidin]-1-one](/img/structure/B13672529.png)
![3-Iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13672532.png)
![(4-Amino-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13672533.png)

